molecular formula C16H16N4O4 B14721262 7,8-Dimethyl-10-(2'-acetoxyethyl)isoalloxazine CAS No. 6266-58-6

7,8-Dimethyl-10-(2'-acetoxyethyl)isoalloxazine

Cat. No.: B14721262
CAS No.: 6266-58-6
M. Wt: 328.32 g/mol
InChI Key: PVRDHKBVCDWVPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethyl-10-(2’-acetoxyethyl)isoalloxazine typically involves the condensation of appropriate aromatic o-diamines with other chemical intermediates. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the isoalloxazine ring .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial synthesis, utilizing genetically engineered strains of microorganisms such as Bacillus subtilis, Ashbya gossypii, and Candida famata . These microorganisms are capable of producing riboflavin derivatives, including 7,8-Dimethyl-10-(2’-acetoxyethyl)isoalloxazine, through fermentation processes.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethyl-10-(2’-acetoxyethyl)isoalloxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups on the isoalloxazine ring.

Major Products: The major products formed from these reactions include various derivatives of isoalloxazine, which can have different functional groups attached to the core structure .

Properties

CAS No.

6266-58-6

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

IUPAC Name

2-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)ethyl acetate

InChI

InChI=1S/C16H16N4O4/c1-8-6-11-12(7-9(8)2)20(4-5-24-10(3)21)14-13(17-11)15(22)19-16(23)18-14/h6-7H,4-5H2,1-3H3,(H,19,22,23)

InChI Key

PVRDHKBVCDWVPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CCOC(=O)C

Origin of Product

United States

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